

In-Depth Technical Guide: The Chemical and Biological Profile of AT-9010

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Compound of Interest						
Compound Name:	AT-9010					
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For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-9010, the active triphosphate form of the prodrug AT-527, is a potent antiviral agent with significant activity against a range of RNA viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and flaviviruses. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to **AT-9010**. It details the compound's dual inhibitory effect on the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the NiRAN domain, as well as its inhibition of flavivirus methyltransferase. This document is intended to serve as a resource for researchers and professionals involved in the development of novel antiviral therapeutics.

Chemical Structure and Properties

AT-9010 is a modified guanosine triphosphate analog. Its chemical structure is fundamental to its antiviral activity.

- IUPAC Name: tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate[1]
- Molecular Formula: C11H13FN5Na4O13P3[1]
- Synonyms: AT-9010 tetrasodium[1]



The key structural features of **AT-9010** include a 2'-fluoro and a 2'-methyl modification on the ribose sugar moiety. These modifications are critical for its mechanism of action as a chain terminator.

Mechanism of Action

AT-9010 exhibits a multi-faceted mechanism of action, primarily targeting viral replication enzymes. This dual-pronged attack contributes to its potent antiviral efficacy.

Inhibition of SARS-CoV-2 Replication

Against SARS-CoV-2, **AT-9010** demonstrates a dual mechanism of inhibition, targeting two crucial enzymatic activities of the viral RNA-dependent RNA polymerase (RdRp), also known as nsp12.

- RNA Chain Termination: AT-9010 acts as a substrate for the RdRp and is incorporated into
 the growing viral RNA chain. Following incorporation, the 2'-fluoro and 2'-methyl groups on
 the ribose sterically hinder the addition of the next nucleotide, leading to premature
 termination of RNA synthesis.
- NiRAN Domain Inhibition: AT-9010 also binds to the nidovirus-specific NiRAN (N-terminal RdRp-associated nucleotidyltransferase) domain of nsp12. This binding event inhibits the essential nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.

Inhibition of Flavivirus Replication

In flaviviruses, such as Dengue virus and Zika virus, **AT-9010** targets the viral methyltransferase (MTase) domain of the NS5 protein.[2] By binding to the GTP-binding site of the MTase, **AT-9010** interferes with the capping of the viral RNA.[2] A proper 5' cap structure is essential for the stability and translation of the viral RNA, and its disruption leads to a significant reduction in viral replication.

Quantitative Data

The following tables summarize the available quantitative data on the antiviral activity and inhibitory potential of **AT-9010** and its parent compounds.



Compound	Virus	Cell Line	EC ₅₀ (μM)	EC ₉₀ (µM)	Reference
AT-511	SARS-CoV-2	Human Airway Epithelial Cells	-	0.47	MedChemEx press
AT-527 (Bemnifosbuv ir)	Dengue Virus (DENV)	Not Specified	-	-	[1]

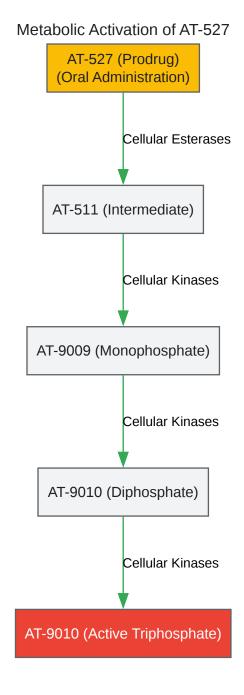
Compound	Enzyme/Do main Target	Virus	IC50 (μM)	Ki (μM)	Reference
AT-9010	RNA- dependent RNA Polymerase (RdRp)	SARS-CoV-2	Not Reported	Not Reported	-
AT-9010	NiRAN Domain	SARS-CoV-2	Not Reported	Not Reported	-
AT-9010	Methyltransfe rase (MTase)	Flaviviruses	Not Reported	Not Reported	-

Note: Specific IC₅₀ and Ki values for **AT-9010** are not readily available in the public domain and would likely be determined through specific enzymatic assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental procedures related to **AT-9010**.



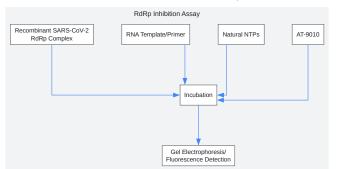


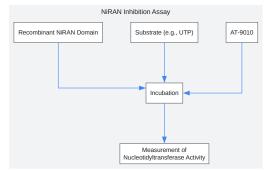
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Metabolic activation pathway of the prodrug AT-527 to the active form AT-9010.

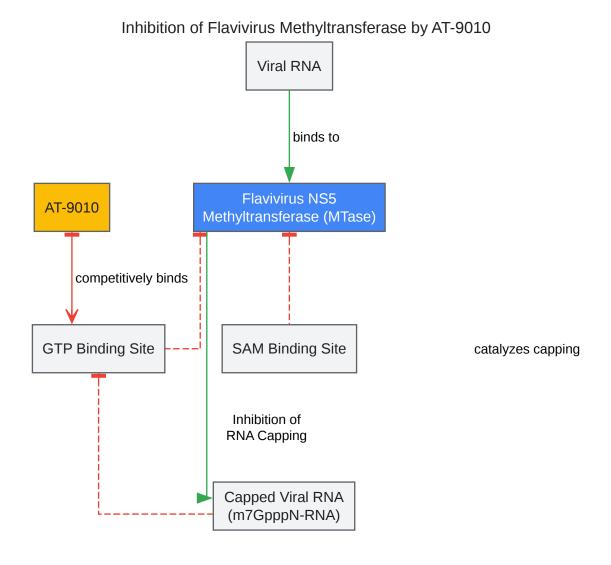


Experimental Workflow for SARS-CoV-2 Inhibition









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References

- 1. Finding a chink in the armor: Update, limitations, and challenges toward successful antivirals against flaviviruses PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for broad-spectrum binding of AT-9010 to flaviviral methyltransferases PMC [pmc.ncbi.nlm.nih.gov]







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